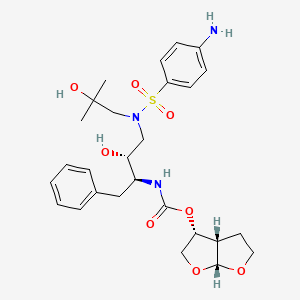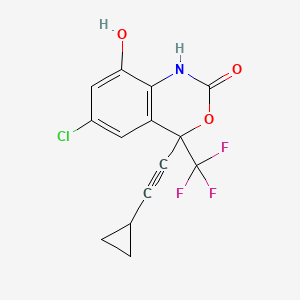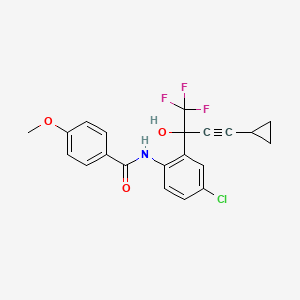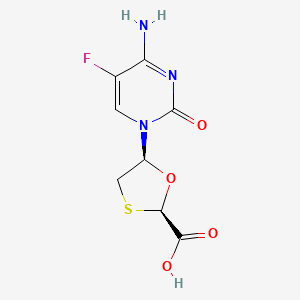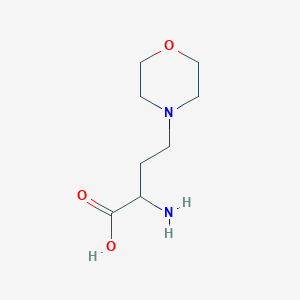
Fasudil Impurity 3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fasudil Impurity 3 is an impurity of Fasudil . Fasudil is a cyclic nucleotide-dependent protein kinase inhibitor and Rho-associated kinase inhibitor . It is used for the treatment of cerebral vasospasm . The molecular formula of Fasudil Impurity 3 is C14H17N3O2S.HCl .
Molecular Structure Analysis
The molecular structure of Fasudil Impurity 3 is represented by the formula C14H17N3O2S.HCl . The molecular weight is 291.37 .Physical And Chemical Properties Analysis
Fasudil Impurity 3 is a white powder . The molecular formula is C14H17N3O2S.HCl and the molecular weight is 291.37 .Applications De Recherche Scientifique
Quality Control in Drug Manufacturing
Fasudil hydrochloride, a Rho-kinase inhibitor and vasodilator, undergoes stringent quality control during manufacturing. The identification and control of process-related impurities, including Fasudil Impurity 3, are crucial. Techniques like RP-HPLC with volatile mobile phase gradient elution and UV detection, as well as high-resolution TOF-MS analysis, play a vital role in ensuring the quality of fasudil hydrochloride. These methods help in determining the elemental compositions and structures of impurities, thereby aiding in quality control of the fasudil hydrochloride bulk drug substance and injection (Song, Chen, Lu, & Hang, 2014).
Pharmaceutical Analysis and Quality Control
In the realm of pharmaceutical analysis, a developed RP-HPLC method is utilized for determining the impurities and dimers in fasudil hydrochloride. This method is highlighted for its simplicity, accuracy, and sensitivity, making it a suitable choice for the assay and quality control of impurities and dimers in fasudil hydrochloride (Xiao-wen, 2013).
Drug Delivery Systems
Research into the development of drug delivery systems, like liposomal fasudil, is another application area. This involves creating formulations for delivering fasudil to targeted areas, such as the brain. Studies on the stability of fasudil-loaded liposomes and their sustained release properties are significant. These formulations show promise in clinical evaluation for conditions like ischemia (Ishida, Takanashi, Doi, Yamamoto, & Kiwada, 2002).
Therapeutic Applications
Fasudil, including its impurities, is studied for its therapeutic applications. This includes research on its efficacy in conditions like stable angina, where fasudil significantly increased the ischemic threshold in patients during exercise. Such studies are crucial in understanding the drug's broader applications and efficacy (Vicari et al., 2005).
Propriétés
Numéro CAS |
166895-80-3 |
|---|---|
Nom du produit |
Fasudil Impurity 3 |
Formule moléculaire |
C14H17N3O2S . HCl |
Poids moléculaire |
291.37 36.46 |
Apparence |
White powder |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
Isoquinoline, 8-[(hexahydro-1H-1,4-diazepin-1-yl)sulfonyl]-, hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



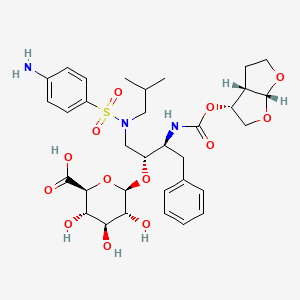
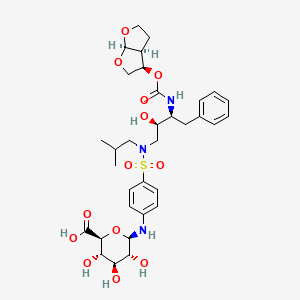
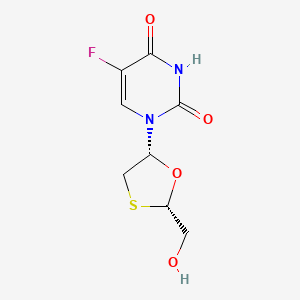
![4-amino-5-fluoro-1-[(2R,4R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one](/img/structure/B600895.png)
